![molecular formula C7H12N2OS B13069465 2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}ethan-1-ol](/img/structure/B13069465.png)
2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}ethan-1-ol is a chemical compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}ethan-1-ol typically involves the reaction of 4-methyl-1,3-thiazole-5-carbaldehyde with 2-aminoethanol. The reaction is carried out under controlled conditions, often in the presence of a suitable catalyst to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted thiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of thiazole derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the production of various chemicals and materials, including dyes and polymers.
Mecanismo De Acción
The mechanism of action of 2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Methyl-1,3-thiazol-5-yl)ethanamine
- 4-Ethyl-5-methyl-1,3-thiazol-2-amine
- 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine
Uniqueness
2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}ethan-1-ol is unique due to the presence of both an aminoethanol group and a thiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds.
Propiedades
Fórmula molecular |
C7H12N2OS |
|---|---|
Peso molecular |
172.25 g/mol |
Nombre IUPAC |
2-[(4-methyl-1,3-thiazol-5-yl)methylamino]ethanol |
InChI |
InChI=1S/C7H12N2OS/c1-6-7(11-5-9-6)4-8-2-3-10/h5,8,10H,2-4H2,1H3 |
Clave InChI |
YACPJFKZVHWZPZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC=N1)CNCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





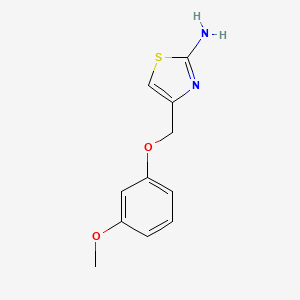
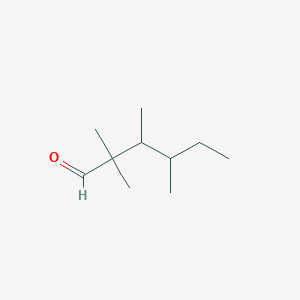
![7-Methyl-2-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13069413.png)
![7-Fluoro-2-azaspiro[3.5]nonane](/img/structure/B13069417.png)

![(3-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine](/img/structure/B13069428.png)
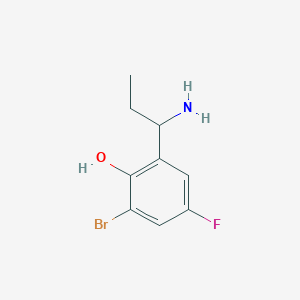
![4-Chloro-7-methylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13069438.png)
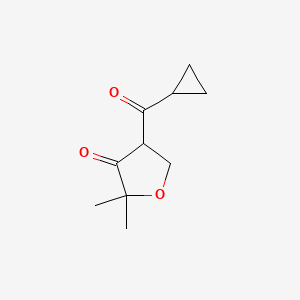
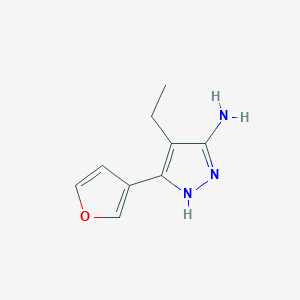
![2-(3-Methylbutyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13069455.png)
